Triethyl orthoformate-d1
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Overview
Description
Triethyl orthoformate-d1 is a deuterated form of triethyl orthoformate, an organic compound with the formula HC(OC₂H₅)₃. This colorless volatile liquid is the ortho ester of formic acid and is commercially available. It is used as a reagent in organic synthesis, particularly in the formation of ethyl esters and as a formylating agent .
Preparation Methods
Triethyl orthoformate-d1 can be synthesized through several methods. One common method involves the reaction of sodium ethoxide, formed in situ from sodium and absolute ethanol, with chloroform . The reaction is as follows: [ \text{CHCl}_3 + 3 \text{Na} + 3 \text{EtOH} \rightarrow \text{HC(OEt)}_3 + \frac{3}{2} \text{H}_2 + 3 \text{NaCl} ]
Industrial production typically involves the reaction of hydrogen cyanide with ethanol .
Chemical Reactions Analysis
Triethyl orthoformate-d1 undergoes various types of chemical reactions, including:
Formylation Reactions: It is used in the Bodroux-Chichibabin aldehyde synthesis to prepare aldehydes with one carbon higher by reacting with Grignard reagents.
Esterification: It converts carboxylic acids to ethyl esters when refluxed neat in excess.
Coordination Chemistry: It converts metal aquo complexes to the corresponding ethanol complexes.
Common reagents used in these reactions include Grignard reagents, carboxylic acids, and metal aquo complexes. Major products formed include aldehydes, ethyl esters, and ethanol complexes .
Scientific Research Applications
Triethyl orthoformate-d1 has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including aldehydes and esters.
Coordination Chemistry: It is used to convert metal aquo complexes to ethanol complexes.
Formylation Agent: It is used in the electrophilic formylation of activated aromatic species such as phenol.
Mechanism of Action
The mechanism by which triethyl orthoformate-d1 exerts its effects involves the generation of dialkoxycarbon ions in situ under acid catalysis. These ions can then participate in formylation reactions, converting carboxylic acids to ethyl esters and forming aldehydes from Grignard reagents .
Comparison with Similar Compounds
Triethyl orthoformate-d1 can be compared with other similar compounds such as:
Trimethyl orthoformate: Similar in structure but with methyl groups instead of ethyl groups.
Triethyl orthoacetate: Another orthoester with a similar structure but derived from acetic acid instead of formic acid.
This compound is unique due to its deuterium labeling, which can be useful in specific research applications where isotopic labeling is required.
Properties
Molecular Formula |
C7H16O3 |
---|---|
Molecular Weight |
149.21 g/mol |
IUPAC Name |
[deuterio(diethoxy)methoxy]ethane |
InChI |
InChI=1S/C7H16O3/c1-4-8-7(9-5-2)10-6-3/h7H,4-6H2,1-3H3/i7D |
InChI Key |
GKASDNZWUGIAMG-WHRKIXHSSA-N |
Isomeric SMILES |
[2H]C(OCC)(OCC)OCC |
Canonical SMILES |
CCOC(OCC)OCC |
Origin of Product |
United States |
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